3-(2,5-二甲基-吡咯-1-基)-4-甲氧基-苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

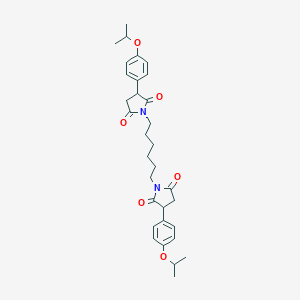

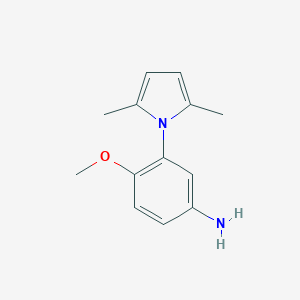

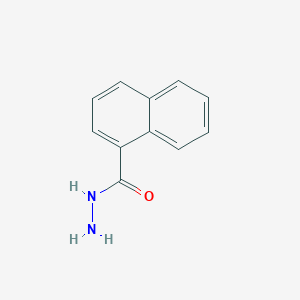

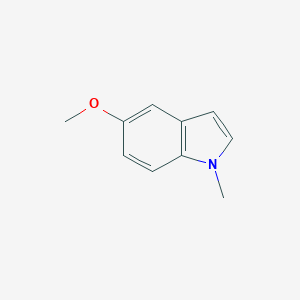

The compound “3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine” is a member of pyrroles . It has a molecular formula of C13H16N2 and a molecular weight of 200.28 .

Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 367.3±42.0 °C, and its predicted density is 1.05±0.1 g/cm3 . The predicted pKa value is 3.65±0.10 .科学研究应用

抗菌应用

与 3-(2,5-二甲基-吡咯-1-基)-4-甲氧基-苯胺密切相关的吡咯衍生物的一项重要应用是它们的抗菌活性。新型吡咯查耳酮衍生物已被合成并被证明具有良好的抗菌和抗真菌活性。这种抗菌活性归因于其结构中杂环的存在,并且甲氧基的引入已被证明可以增加这种活性。此类衍生物为合成新型抗菌剂提供了有趣的模板,并可能有助于设计新的治疗工具 (Hublikar 等人,2019)。

化学合成和反应性

研究已经探索了吡咯衍生物的合成和反应性,包括通过各种化学反应(如 Knorr 缩合反应)合成新型 α-甲氧甲基吡咯化合物。这些研究提供了对这些化合物在更复杂的化学合成中的化学性质和潜在应用的见解 (Jiao Li,2010)。

光物理性质

吡咯衍生物因其光物理性质而受到研究,包括基于吡咯和噻吩衍生物的不对称二芳乙烯的合成,这些衍生物在溶液中表现出光致变色和荧光性质。这些性质对于在材料科学中的应用(包括光响应材料的开发)非常重要 (Shepelenko 等人,2014)。

电聚合应用

已经研究了吡咯衍生物的电聚合和电共聚合,以改善聚合聚(吡咯)层的性能。这项研究与开发具有增强电气和表面性能的先进材料相关,在电子和涂料中具有潜在应用 (Schneider 等人,2017)。

安全和危害

作用机制

Target of Action

3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine primarily targets specific enzymes or receptors within the cell. These targets are often proteins that play crucial roles in cellular processes. For instance, compounds with similar structures have been shown to inhibit enzymes like enoyl ACP reductase and dihydrofolate reductase, which are essential for bacterial cell wall synthesis and folate metabolism, respectively .

Mode of Action

The compound interacts with its targets through binding to the active sites of these enzymes. This binding can inhibit the enzyme’s activity, leading to a disruption in the normal biochemical processes. For example, inhibition of enoyl ACP reductase prevents the synthesis of fatty acids, which are vital components of the bacterial cell membrane .

Biochemical Pathways

By targeting and inhibiting key enzymes, 3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine affects several biochemical pathways. Inhibition of enoyl ACP reductase disrupts the fatty acid synthesis pathway, leading to impaired cell membrane formation. Similarly, inhibition of dihydrofolate reductase affects the folate pathway, which is crucial for DNA synthesis and repair .

Pharmacokinetics

The pharmacokinetics of 3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine involve its absorption, distribution, metabolism, and excretion (ADME). The compound’s bioavailability depends on its ability to be absorbed into the bloodstream, distributed to the target tissues, metabolized by liver enzymes, and excreted through the kidneys. Factors such as solubility, stability, and the presence of functional groups that can be metabolized influence these properties .

Result of Action

At the molecular level, the inhibition of target enzymes leads to a cascade of effects, including the accumulation of substrate molecules and depletion of products. This disruption can result in cell death or impaired cell function. At the cellular level, this can manifest as reduced cell proliferation, increased apoptosis, or other forms of cell damage .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the efficacy and stability of 3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine. For instance, extreme pH levels or high temperatures might degrade the compound, reducing its effectiveness. Additionally, interactions with other drugs or compounds can either enhance or inhibit its action .

属性

IUPAC Name |

3-(2,5-dimethylpyrrol-1-yl)-4-methoxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-9-4-5-10(2)15(9)12-8-11(14)6-7-13(12)16-3/h4-8H,14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEBXYJBULSCQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C=CC(=C2)N)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354606 |

Source

|

| Record name | 3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine | |

CAS RN |

313701-97-2 |

Source

|

| Record name | 3-(2,5-Dimethyl-pyrrol-1-yl)-4-methoxy-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B185684.png)

![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane](/img/structure/B185687.png)

![1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene](/img/structure/B185688.png)